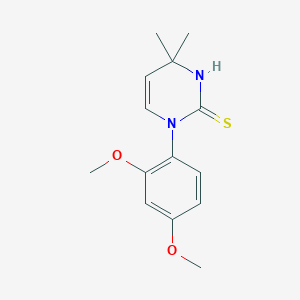
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Vue d'ensemble
Description
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol (EMD-MPT) is an important synthetic compound of pyrimidine-2-thiol that has been widely used in scientific research applications. EMD-MPT is a derivative of pyrimidine-2-thiol, which is a heterocyclic organic compound that has a sulfur atom in its ring structure. EMD-MPT has been used in various research studies due to its unique properties and its ability to interact with other molecules.
Applications De Recherche Scientifique
Agrochemicals and Herbicides
EMPT derivatives have been investigated for their potential as herbicides and agrochemicals. For instance, (S)-metolachlor , an industrial product, is synthesized through the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, which involves EMPT as a precursor . The compound’s structural features contribute to its effectiveness in weed control.
Enantioselective Synthesis
EMPT-based chiral amines find applications in pharmaceutical and agrochemical industries. Researchers have explored metal-catalyzed asymmetric reduction of unsaturated imine precursors using hydrogen gas (H2). EMPT derivatives serve as substrates for enantioselective synthesis, leading to valuable chiral centers in amine products .
Catalysis and Reaction Mechanisms
The hydrogenation of EMPT-derived imines presents challenges due to their sterically crowded carbon–nitrogen double bonds. Researchers have proposed plausible proton-first, outer-sphere mechanisms for iridium-catalyzed hydrogenation, involving acetate-assisted dihydrogen splitting and hydride transfer. These insights enhance our understanding of asymmetric catalysis .
Kinetic Resolution
Enzyme-catalyzed kinetic resolution processes have been explored for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester. Lipase B from Candida antarctica (CalB) plays a crucial role in achieving enantioselectivity in this context .
Environmental Chemistry
Metolachlor, a derivative of EMPT, is a widely used herbicide. Its environmental fate, degradation pathways, and impact on ecosystems have been studied extensively. Understanding its behavior in soil, water, and plants is essential for sustainable agricultural practices .
Propriétés
IUPAC Name |
3-(2-ethyl-6-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-5-12-8-6-7-11(2)13(12)17-10-9-15(3,4)16-14(17)18/h6-10H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKXJXOAQXIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C=CC(NC2=S)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084391.png)












